Benzoic acid, 4-(2-(octyloxy)benzamido)-, 2-(diethylamino)ethyl ester hydrochloride
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Description
Benzoic acid, 4-(2-(octyloxy)benzamido)-, 2-(diethylamino)ethyl ester hydrochloride is a useful research compound. Its molecular formula is C28H41ClN2O4 and its molecular weight is 505.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Properties of New N-Acyl Derivatives of Anthranilic Acid
This study discusses the synthesis of N-acyl derivatives of anthranil (o-aminobenzoic acid), including 2-(4-octylbenzamido)benzoic acid and others, highlighting their synthesis methods and properties. The synthesized compounds showed enhanced effectiveness against Candida albicans compared to anthranilic acid, indicating potential antimicrobial applications. The study provides a foundation for the development of new compounds with improved bioactivity (O. Slobodianiuk et al., 2019).
Inductive Effect-Assisted Chain-Growth Polycondensation
Research on the polycondensation of m-(octylamino)benzoic acid esters aimed to synthesize well-defined condensation polymers. The study demonstrates advancements in polymer synthesis techniques, particularly for meta-substituted aromatic polyamides, showcasing potential in materials science for creating polymers with specific properties (Ryuji Sugi et al., 2005).
Frustrated Smectic Phases in Swallow-Tailed Compounds
An investigation into the liquid crystalline behavior of benzoic acid derivatives with perfluorinated chains reveals insights into the steric interaction and repulsion caused by chemically incompatible segments. This research could inform the development of new materials with unique phase behaviors and applications in liquid crystal displays and other technologies (D. Lose et al., 1998).
Benzoic Acid and Its Derivatives in Foods and Additives
This review discusses the presence, use, and controversy surrounding benzoic acid and its derivatives in foods, highlighting their roles as preservatives and flavoring agents. While focusing on food science, the insights provided could also have implications for research into the environmental distribution and human exposure to these compounds (A. D. del Olmo et al., 2017).
Prodrugs as Drug Delivery Systems
The study on the hydrolysis of esters of benzoic acid in designing prodrug esters for carboxylic acid agents offers insights into the chemical and enzymatic stability of esters, crucial for developing effective drug delivery systems. This research aids in understanding how structural modifications can influence the bioavailability and therapeutic efficacy of drugs (N. M. Nielsen et al., 1987).
Properties
IUPAC Name |
diethyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2O4.ClH/c1-4-7-8-9-10-13-21-33-26-15-12-11-14-25(26)27(31)29-24-18-16-23(17-19-24)28(32)34-22-20-30(5-2)6-3;/h11-12,14-19H,4-10,13,20-22H2,1-3H3,(H,29,31);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOABTEMOZNFDOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[NH+](CC)CC.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51444-52-1 |
Source
|
Record name | Benzoic acid, 4-(2-(octyloxy)benzamido)-, 2-(diethylamino)ethyl ester hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051444521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.